Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
Description
Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a heterocyclic compound featuring a fused chromeno[2,3-c]pyrrol core, substituted with a dimethylamino-propyl chain, methyl groups, and a methyl benzoate moiety. The chromeno-pyrrol system is a bicyclic framework combining a chromene (benzopyran) and pyrrole ring, which is distinct from the imidazo[1,2-a]pyridine derivatives discussed in the evidence (e.g., compounds 1l, 2c, 2d) .
Properties
Molecular Formula |
C26H28N2O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 4-[2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H28N2O5/c1-15-13-19-20(14-16(15)2)33-24-21(23(19)29)22(28(25(24)30)12-6-11-27(3)4)17-7-9-18(10-8-17)26(31)32-5/h7-10,13-14,22H,6,11-12H2,1-5H3 |
InChI Key |
MZNYHTSKOFCZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multiple steps
Chromeno[2,3-c]pyrrol Core Synthesis: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrol ring system.
Introduction of Dimethylamino Propyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by the dimethylamino propyl moiety.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might confer specific biological activity.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provides data on tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives, which share heterocyclic frameworks and functional groups with the target compound. Key comparisons include:
Table 1: Structural and Physical Properties Comparison
Key Observations:
Core Structure Differences: The target compound’s chromeno[2,3-c]pyrrol core differs from the imidazo[1,2-a]pyridine systems in 1l, 2c, and 2d. Chromeno-pyrrol derivatives are less common in the evidence, suggesting unique electronic and steric properties.
Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds 1l and 2d feature nitro groups, which lower electron density and may enhance stability. Ester Functionality: The target’s methyl benzoate ester is less lipophilic than the diethyl esters in 1l, 2c, and 2d, which could influence bioavailability .
Physical Properties: Melting points for imidazo[1,2-a]pyridine derivatives range from 215–245°C, influenced by substituents (e.g., nitro groups in 1l and 2d correlate with higher melting points). The target compound’s melting point is unreported, but its dimethylamino group may reduce crystallinity compared to bromo- or nitro-substituted analogs.
Spectral Data: NMR: The imidazo[1,2-a]pyridine derivatives show characteristic ¹H NMR shifts for aromatic protons (δ 7.2–8.5 ppm) and ester carbonyls (δ 165–170 ppm in ¹³C NMR) . The target compound’s chromeno-pyrrol system would likely exhibit distinct aromatic and carbonyl shifts. Mass Spectrometry: HRMS data for 2c (calc. 550.0978, obs. 550.0816) and 1l (calc. 550.0978, obs. 550.0816) confirm molecular integrity . Similar accuracy would be expected for the target compound.
Research Findings and Limitations
- Synthetic Routes : The evidence highlights one-pot, two-step syntheses for imidazo[1,2-a]pyridines using Mannich reactions or cyclization strategies . The target compound’s synthesis would likely require analogous methods but with chromene-pyrrol precursors.
- Biological Activity: No biological data are provided for the evidence compounds or the target.
- Limitations: Direct comparisons are constrained by the absence of data on chromeno-pyrrol derivatives in the evidence. Further studies are needed to explore substituent effects on reactivity and bioactivity.
Biological Activity
Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with potential biological activity that has garnered attention in pharmacological research. This article explores its biological properties based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrochromeno-pyrrol moiety attached to a benzoate group. Its chemical formula is , with a molecular weight of approximately 402.50 g/mol. The presence of the dimethylamino group suggests possible interactions with neurotransmitter systems.
Research indicates that compounds similar to this compound may exhibit activity through the modulation of neurotransmitter receptors or enzymes involved in neurotransmission. Specifically, the dimethylamino group can enhance lipophilicity and facilitate blood-brain barrier penetration, potentially leading to central nervous system effects.
Antitumor Activity
Several studies have indicated that derivatives of this compound class may possess antitumor properties. For instance:
- Case Study 1 : A study on similar chromeno-pyrrol derivatives showed inhibition of cancer cell proliferation in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- Case Study 2 : Another research focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications at the benzoate position could enhance cytotoxicity against various cancer cell lines.
Neuropharmacological Effects
The dimethylamino moiety is often associated with psychoactive properties. Research has suggested potential applications in treating mood disorders or neurodegenerative diseases:
- Neurotransmitter Interaction : Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, indicating potential antidepressant or anxiolytic effects.
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies suggest that while some derivatives exhibit low toxicity in animal models, further comprehensive studies are necessary to evaluate long-term effects and potential side effects.
Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor activity | Induced apoptosis in cancer cells |
| Study 2 | Structure-activity relationship | Enhanced cytotoxicity with specific modifications |
| Study 3 | Neuropharmacological effects | Interaction with serotonin/dopamine receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
